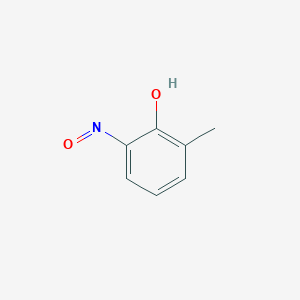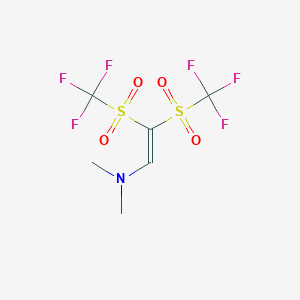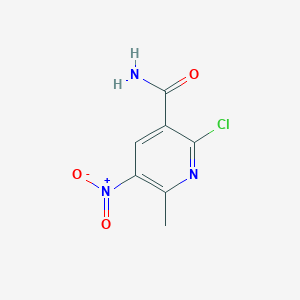
Agn-PC-0nig3G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Análisis De Reacciones Químicas
Agn-PC-0nig3G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are typically tailored to the specific functional groups present in the compound. For instance, stannaimine and cycloaddition/metathesis reactions with carbon dioxide are examples of reactions that similar compounds might undergo . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Agn-PC-0nig3G has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be utilized for investigating cellular processes and interactions. In medicine, the compound could be explored for its potential therapeutic effects, particularly in drug development and disease treatment. Additionally, this compound has industrial applications, such as in the production of advanced materials and nanotechnology .
Mecanismo De Acción
The mechanism of action of Agn-PC-0nig3G involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to receptors or enzymes, thereby modulating their activity. For example, glucagon-like peptide 1 receptor agonists work by enhancing glucose-dependent insulin secretion and slowing gastric emptying .
Comparación Con Compuestos Similares
Agn-PC-0nig3G can be compared with other similar compounds based on its structure and properties. Similar compounds might include those with analogous functional groups or molecular weights. For instance, compounds with similar ligand-binding sites or molecular fingerprints can be identified using ligand-based screening and virtual screening methods . These comparisons highlight the uniqueness of this compound in terms of its specific applications and effects.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
61074-90-6 |
|---|---|
Fórmula molecular |
C20H18N2OS |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-(4-methylsulfanyl-2-prop-2-enylphenoxy)-6-phenylpyridazine |
InChI |
InChI=1S/C20H18N2OS/c1-3-7-16-14-17(24-2)10-12-19(16)23-20-13-11-18(21-22-20)15-8-5-4-6-9-15/h3-6,8-14H,1,7H2,2H3 |
Clave InChI |
FRIHFLFKXGGSEG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C=C1)OC2=NN=C(C=C2)C3=CC=CC=C3)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)

![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)




![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)


![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)


